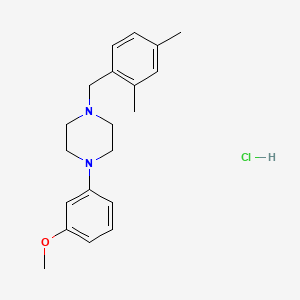
N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide, also known as DNBS, is a small molecule compound that is widely used in scientific research. It is a potent hapten that is commonly used to induce T-cell-mediated immune responses in animals. DNBS is also used as a tool to study the mechanisms of inflammation, autoimmunity, and allergy.
作用機序
N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide is a potent hapten that can bind to proteins and other macromolecules in the body. When N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide is introduced into an animal, it can bind to proteins in the skin or gut, leading to the formation of N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide-protein complexes. These complexes are recognized by T cells, which then mount an immune response against the complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide are largely dependent on the immune response that it induces. When N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide is introduced into an animal, it can lead to the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It can also lead to the activation of T cells, which can migrate to the site of N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide exposure and induce inflammation.
実験室実験の利点と制限
One of the main advantages of using N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide in lab experiments is its ability to induce a strong T-cell-mediated immune response. This makes it a useful tool for studying the mechanisms of inflammation, autoimmunity, and allergy. However, one limitation of using N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide is that it can be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide. One area of research is to further elucidate the mechanisms by which N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide induces a T-cell-mediated immune response. Another area of research is to develop new animal models using N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide to study the pathogenesis of various inflammatory diseases. Additionally, there is potential for N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide to be used in the development of new therapies for inflammatory diseases.
合成法
N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide can be synthesized through a series of chemical reactions. The starting material is 3,5-dichloro-4-hydroxyaniline, which is reacted with nitric acid and sulfuric acid to form 3,5-dichloro-4-nitrophenol. This compound is then reacted with sulfanilic acid and sodium nitrite to form N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide.
科学的研究の応用
N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide is commonly used in scientific research to induce T-cell-mediated immune responses in animals. It is used as a tool to study the mechanisms of inflammation, autoimmunity, and allergy. N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide has been used in various animal models to study the pathogenesis of inflammatory bowel disease, asthma, and contact hypersensitivity.
特性
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O5S/c13-10-4-7(5-11(14)12(10)17)15-22(20,21)9-3-1-2-8(6-9)16(18)19/h1-6,15,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEQIHIAKPKIIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine](/img/structure/B4961214.png)
![N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline](/img/structure/B4961238.png)


![N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4961252.png)


![2-((1-adamantylmethyl){[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4961289.png)
![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4961290.png)
![N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4961300.png)

![methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B4961314.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B4961316.png)